REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[CH:3]=1.[Br-].[CH2:11]([O:13][C:14](=[O:17])[CH2:15][Zn+])[CH3:12]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH2:15][C:14]([O:13][CH2:11][CH3:12])=[O:17])[CH:7]=[CH:6][N:5]=1 |f:1.2,^1:21,23,42,61|
|
Name
|
|
Quantity
|
654 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)OC
|
Name
|
|
Quantity
|
5850 μL
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)OC(C[Zn+])=O
|
Name
|
|
Quantity
|
615 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a course glass frit
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography (100 g silica gel using a 5% to 50% EtOAc in heptane gradient)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC(=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 38.5% | |
YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |